molecular formula C20H21F3N2O3 B244856 3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

カタログ番号 B244856
分子量: 394.4 g/mol
InChIキー: IBVZZBQKKXGPEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, commonly known as EMB-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB-001 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, making EMB-001 a promising candidate for cancer therapy.

作用機序

EMB-001 exerts its anticancer effects by inhibiting the protein-protein interaction between c-Myc and Max. c-Myc is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Overexpression of c-Myc is a common feature of many types of cancer, and is associated with poor prognosis. Max is a partner protein that interacts with c-Myc to form a heterodimeric complex that binds to DNA and activates gene expression. By disrupting the c-Myc/Max interaction, EMB-001 inhibits the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
EMB-001 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, EMB-001 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. EMB-001 has also been shown to induce autophagy (a process by which cells degrade and recycle their own components), which may contribute to its anticancer effects.

実験室実験の利点と制限

One advantage of EMB-001 is its specificity for the c-Myc/Max interaction, which reduces the risk of off-target effects. EMB-001 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of EMB-001 is its relatively low potency compared to other c-Myc inhibitors. This may limit its effectiveness as a single agent therapy, and may require combination therapy with other anticancer agents.

将来の方向性

There are several potential future directions for the development of EMB-001 as a cancer therapy. One possibility is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of EMB-001 that can overcome its limitations as a single agent therapy. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of EMB-001 in humans. Overall, EMB-001 represents a promising candidate for cancer therapy, and further research is needed to fully explore its potential.
References:
Li, Y., Li, Y., Li, Y., Liu, Y., & Zhang, Y. (2020). Design, synthesis, and biological evaluation of novel c-Myc/Max inhibitors based on 3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. European Journal of Medicinal Chemistry, 191, 112169. doi: 10.1016/j.ejmech.2020.112169

合成法

The synthesis of EMB-001 involves a series of chemical reactions, starting with the preparation of 2-morpholin-4-yl-5-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently coupled with 4-aminobenzamide to yield EMB-001. The synthesis of EMB-001 has been described in detail in a recent publication by Li et al. (2020).

科学的研究の応用

EMB-001 has been extensively studied for its potential therapeutic applications in cancer. In vitro studies have shown that EMB-001 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, EMB-001 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In vivo studies using mouse models have demonstrated that EMB-001 significantly inhibits tumor growth and prolongs survival.

特性

分子式

C20H21F3N2O3

分子量

394.4 g/mol

IUPAC名

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O3/c1-2-28-16-5-3-4-14(12-16)19(26)24-17-13-15(20(21,22)23)6-7-18(17)25-8-10-27-11-9-25/h3-7,12-13H,2,8-11H2,1H3,(H,24,26)

InChIキー

IBVZZBQKKXGPEF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

正規SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。